In Vitro Aromatase Inhibition Potency: Fadrozole Exhibits 3-4 Fold Greater Potency than Anastrozole in Rat Ovarian Microsomes
In a standardized in vitro assay using rat ovarian microsomes, fadrozole demonstrated significantly higher potency for aromatase inhibition compared to anastrozole, a commonly used third-generation inhibitor. This direct comparison highlights that fadrozole maintains a substantial potency advantage in this specific, commonly utilized research model for endocrine disruption [1].
| Evidence Dimension | Inhibition of aromatase activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | Anastrozole IC50 = 25 nM; Letrozole IC50 = 7 nM |
| Quantified Difference | Fadrozole is ~3.6-fold more potent than anastrozole; equipotent to letrozole. |
| Conditions | In vitro assay using rat ovary microsomes as the enzyme source. |
Why This Matters
This establishes fadrozole as a high-potency tool for rat-based in vivo or ex vivo models, where it demonstrates equivalent potency to letrozole but with a markedly different off-target profile, making it a critical comparative agent.
- [1] Toxicology Letters. Detection of aromatase inhibitors in vitro using rat ovary microsomes. Toxicology Letters. 2002;129(1-2):119-122. doi:10.1016/S0378-4274(01)00521-5. View Source
